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Compound of Interest

Compound Name: AM841

Cat. No.: B15617668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AM841, a potent and

irreversible cannabinoid 1 (CB1) receptor agonist, in cultured hippocampal neurons. This

document includes detailed protocols for cell culture and experimental procedures, a summary

of quantitative data, and illustrations of the relevant signaling pathways and workflows.

Introduction
AM841 is a synthetic cannabinoid that acts as a covalent agonist of the CB1 receptor.[1] Its

irreversible binding makes it a valuable tool for studying the long-term consequences of CB1

receptor activation in neuronal function.[1] In cultured hippocampal neurons, AM841 has been

shown to potently inhibit excitatory synaptic transmission, providing a model system to

investigate the molecular mechanisms underlying cannabinoid-mediated synaptic plasticity.[1]

These notes are intended to provide researchers with the necessary information to effectively

use AM841 in their own experimental paradigms.

Data Presentation
The following tables summarize the quantitative effects of AM841 on cultured hippocampal

neurons as reported in the literature.

Table 1: Electrophysiological Effects of AM841 on Excitatory Postsynaptic Currents (EPSCs) in

Autaptic Hippocampal Neurons
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Parameter Value Reference

AM841 EC₅₀ for EPSC

Inhibition
6.8 nM [1]

AM841 (100 nM) Inhibition of

EPSC Charge
44% reduction from baseline [1]

Reversibility of Inhibition by

SR141716 (200 nM)
No significant reversal [1]

Experimental Protocols
Protocol 1: Preparation of Autaptic Hippocampal Neuron
Cultures
This protocol is adapted from established methods for creating micro-island cultures that

promote the formation of autapses (synapses onto the same neuron). This culture system is

ideal for studying the presynaptic effects of AM841.

Materials:

Embryonic day 18 (E18) rat or mouse hippocampi

Dissection medium (e.g., Hibernate-E)

Papain or Trypsin solution

Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and

penicillin/streptomycin)

Astrocyte-conditioned medium

Glass coverslips coated with a substrate mixture (e.g., poly-D-lysine and collagen) stamped

with a dot matrix of a non-permissive substrate (e.g., agarose)

Procedure:

Prepare Substrate-Coated Coverslips:
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Coat sterile glass coverslips with a permissive substrate solution (e.g., 0.1 mg/mL poly-D-

lysine and 0.5 mg/mL collagen).

Create micro-islands of the permissive substrate by stamping with an agarose solution to

create a non-permissive background. This encourages single neurons to grow within the

islands and form autapses.

Hippocampal Dissection and Dissociation:

Dissect hippocampi from E18 rat or mouse embryos in ice-cold dissection medium.

Mince the tissue and incubate in a papain or trypsin solution at 37°C to dissociate the

cells.

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell

suspension.

Cell Plating:

Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

Determine cell density using a hemocytometer.

Plate the neurons at a low density onto the prepared micro-island coverslips to ensure

single-neuron growth per island.

Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

Neuron Maintenance:

After 24 hours, replace half of the plating medium with fresh, pre-warmed astrocyte-

conditioned medium.

Continue to replace half of the medium every 3-4 days.

Neurons are typically ready for experiments between 12 and 21 days in vitro (DIV).
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Protocol 2: Electrophysiological Recording of AM841
Effects on EPSCs
This protocol outlines the whole-cell patch-clamp technique to measure the effect of AM841 on

excitatory postsynaptic currents in autaptic hippocampal neurons.

Materials:

Cultured autaptic hippocampal neurons (DIV 12-21)

External recording solution (in mM): 140 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 4

MgCl₂ (pH 7.3)

Internal pipette solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP,

0.3 Na-GTP, 10 phosphocreatine (pH 7.2)

AM841 stock solution (e.g., 10 mM in DMSO)

CB1 receptor antagonist (e.g., SR141716) stock solution

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

Prepare for Recording:

Transfer a coverslip with cultured neurons to the recording chamber and perfuse with

external recording solution at room temperature.

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

Establish Whole-Cell Configuration:

Identify a single neuron on a micro-island.

Establish a gigaohm seal and obtain whole-cell configuration.

Clamp the neuron at a holding potential of -70 mV.
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Record Baseline EPSCs:

Evoke EPSCs by depolarizing the neuron (e.g., to 0 mV for 2 ms).

Record a stable baseline of EPSCs for 5-10 minutes at a low stimulation frequency (e.g.,

0.1 Hz).

Apply AM841:

Prepare the desired concentration of AM841 in the external solution from the stock

solution. Ensure the final DMSO concentration is low (<0.1%).

Bath-apply the AM841-containing solution to the neuron.

Continue to record EPSCs to observe the inhibitory effect of AM841.

Assess Irreversibility:

After observing a stable inhibition by AM841, wash out the drug with the standard external

solution.

To confirm the covalent and irreversible nature of AM841 binding, subsequently apply a

CB1 receptor antagonist (e.g., 200 nM SR141716) and observe for any reversal of the

EPSC inhibition.

Data Analysis:

Measure the amplitude and charge of the recorded EPSCs.

Normalize the data to the baseline recordings.

Generate dose-response curves to determine the EC₅₀ of AM841.

Mandatory Visualizations
Signaling Pathway
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Caption: AM841 signaling pathway in hippocampal neurons.

Experimental Workflow
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Caption: Workflow for studying AM841 effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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